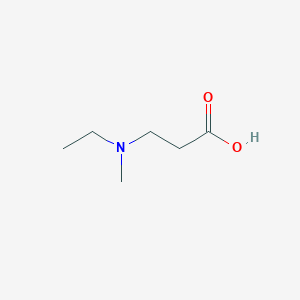

3-(Ethyl(methyl)amino)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Ethyl(methyl)amino)propanoic acid” is a compound with the molecular formula C6H13NO2 . It contains an amino group and a carboxyl group, which are common features of amino acids .

Molecular Structure Analysis

The molecular structure of “3-(Ethyl(methyl)amino)propanoic acid” consists of a propanoic acid backbone with an ethyl(methyl)amino group attached to the third carbon . The compound has a molecular weight of 181.66 .Aplicaciones Científicas De Investigación

Chemical Synthesis :

- Cheng Huansheng (2013) discussed the synthesis of Dabigatran Etexilate, a direct thrombin inhibitor, using a derivative of 3-(Ethyl(methyl)amino)propanoic acid in the process (Cheng Huansheng, 2013).

- V. Frade et al. (2007) explored the use of 3-(Naphthalen-1-ylamino)propanoic acid, a closely related compound, as a fluorescent derivatizing reagent for amino acids (Frade, Barros, Moura, & Gonçalves, 2007).

Biocatalysis :

- Yi Li et al. (2013) studied asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an analog of 3-(Ethyl(methyl)amino)propanoic acid, using a new isolate of Methylobacterium Y1-6, highlighting its potential in pharmaceutical intermediate production (Li, Wang, Huang, Zou, & Zheng, 2013).

Biomedical Research :

- M. Duncan et al. (1992) investigated the bioavailability of 2-Amino-3-(methylamino)propanoic acid (BMAA), a structurally similar compound, in primates for insights into its potential role in neurological diseases (Duncan, Markey, Weick, Pearson, Ziffer, Hu, & Kopin, 1992).

Material Science :

- A. Linden et al. (2006) described the synthesis of complex macrocycles involving 3-(Ethyl(methyl)amino)propanoic acid derivatives, contributing to the development of novel materials (Linden, Iliev, & Heimgartner, 2006).

Pharmacological Research :

- L.-Z. Liu et al. (2019) synthesized a heterocyclic compound using a derivative of 3-(Ethyl(methyl)amino)propanoic acid, assessing its anti-cancer activity against gastric cancer cell lines (Liu, Peng, Yue, Li, & Zhang, 2019).

Direcciones Futuras

Mecanismo De Acción

Target of Action

3-(Ethyl(methyl)amino)propanoic acid, also known as N-ethyl-N-methyl-beta-alanine, is a derivative of beta-alanine . The primary targets of beta-alanine are the peptides carnosine and anserine, and it is also a component of pantothenic acid (vitamin B5), which is a part of coenzyme A .

Mode of Action

The compound interacts with its targets by serving as a precursor. This interaction results in an increase in the concentration of carnosine in muscles when supplemented with beta-alanine .

Biochemical Pathways

Beta-alanine is formed by the degradation of dihydrouracil and carnosine . It is also produced industrially by the reaction of ammonia with beta-propiolactone . The affected pathway is the synthesis of carnosine, a dipeptide molecule that has a role in muscle endurance in high-intensity exercise .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of beta-alanine are significant for its bioavailability. When taken orally, beta-alanine is absorbed and transported to various tissues, where it is used to synthesize carnosine . The excess beta-alanine is metabolized into acetic acid .

Result of Action

The result of beta-alanine action is an increase in the concentration of carnosine in muscles, which has been shown to decrease fatigue in athletes and increase total muscular work done . This is particularly beneficial during high-intensity and short-duration exercises where hydrogen ions accumulate in the muscles, leading to a drop in pH (acidosis), which can cause fatigue .

Action Environment

The action, efficacy, and stability of beta-alanine can be influenced by various environmental factors. For instance, the presence of other amino acids can affect its absorption in the gut. Additionally, the effectiveness of beta-alanine supplementation can be influenced by exercise routines and diet .

Propiedades

IUPAC Name |

3-[ethyl(methyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-7(2)5-4-6(8)9/h3-5H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLDBSCPCALXOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine](/img/structure/B1318907.png)